molecular formula C6H6N4O B12959747 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol

Cat. No.: B12959747
M. Wt: 150.14 g/mol
InChI Key: DWHZYZJQXQNEOI-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound through a tandem reaction mechanism . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and palladium-catalyzed reactions suggests that scalable and efficient production methods are feasible.

Chemical Reactions Analysis

Types of Reactions

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.

    2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole: A compound with a similar nitrogen-containing heterocyclic structure.

    1,2,4-Triazolo[4,3-a]pyridin-3-amine: A closely related compound with similar chemical properties

Uniqueness

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol

InChI

InChI=1S/C6H6N4O/c7-6-9-8-5-4(11)2-1-3-10(5)6/h1-3,11H,(H2,7,9)

InChI Key

DWHZYZJQXQNEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C(=C1)O

Origin of Product

United States

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